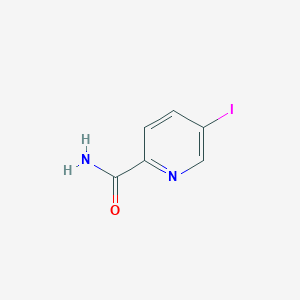![molecular formula C10H16O4 B6273811 rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid CAS No. 2307780-14-7](/img/no-structure.png)
rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid (RBTCA) is a cyclic organic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. RBTCA has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, RBTCA has been used as a building block for the synthesis of other compounds and as a catalyst for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid has been studied for its potential applications in various scientific fields. In particular, it has been studied for its potential use in drug design and synthesis. It has also been studied for its potential use as a catalyst for various chemical reactions. Additionally, rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid has been studied for its potential use as a building block for the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, allowing for the transfer of protons from one molecule to another. This proton transfer process is believed to be responsible for the various biological activities of rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid, such as its anti-inflammatory, anti-bacterial, and anti-viral properties.
Biochemical and Physiological Effects
rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid has been found to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. It has also been found to have antiproliferative properties, which may be beneficial in the treatment of some types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid in lab experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize, making it a convenient choice for many lab experiments. However, there are some limitations to using rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid in lab experiments. For example, it is not always easy to control the reaction conditions when using rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid, which can lead to inconsistent results. Additionally, the exact mechanism of action of rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is not yet fully understood, which can make it difficult to predict the outcome of experiments.
Zukünftige Richtungen
There are many potential future directions for research on rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid. One potential direction is to further study the mechanism of action of rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid and its potential therapeutic applications. Additionally, further research could be done on the potential uses of rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid as a catalyst for various chemical reactions. Additionally, further research could be done on the potential uses of rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid as a building block for the synthesis of other compounds. Finally, further research could be done on the potential uses of rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid in drug design and synthesis.
Synthesemethoden
The synthesis of rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is most commonly done by a two-step process. In the first step, an aqueous solution of tert-butyl alcohol is reacted with a solution of formic acid in the presence of a catalyst. This reaction produces a mixture of tert-butyl formate and tert-butyl alcohol. In the second step, the tert-butyl formate is reacted with a solution of methyl cyclopropane-1-carboxylic acid in the presence of a catalyst. This reaction produces rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the cyclopropane ring and subsequent deprotection of the carboxylic acid group.", "Starting Materials": [ "2-methylbut-2-ene", "tert-butyl chloroformate", "sodium hydride", "diethyl malonate", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting racemic 1-carboxy-2-methylcyclopropane with tert-butyl chloroformate in the presence of sodium hydride to obtain racemic (1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid.", "Step 2: Formation of cyclopropane ring by reacting the protected carboxylic acid with diethyl malonate and ethyl acetoacetate in the presence of sodium ethoxide to obtain racemic (1R,2S)-1-[(tert-butoxy)carbonyl]-2-methyl-3-oxocyclopropane carboxylic acid.", "Step 3: Reduction of the ketone group in the cyclopropane ring by reacting the product from step 2 with sodium borohydride in the presence of acetic acid to obtain racemic (1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid.", "Step 4: Deprotection of the carboxylic acid group by reacting the product from step 3 with hydrochloric acid in methanol to obtain racemic 1-carboxy-2-methylcyclopropane.", "Step 5: Separation of the enantiomers by reacting the product from step 4 with (S)-(-)-α-methylbenzylamine in the presence of sodium hydroxide and ethyl acetate to obtain the desired rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid." ] } | |
CAS-Nummer |
2307780-14-7 |
Produktname |
rac-(1R,2S)-1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



